molecular formula C7H9N3O2 B2862248 4-acetyl-1H-pyrrole-2-carbohydrazide CAS No. 477858-84-7

4-acetyl-1H-pyrrole-2-carbohydrazide

Cat. No. B2862248
CAS RN: 477858-84-7
M. Wt: 167.168
InChI Key: AVYAAHSFYODHLB-UHFFFAOYSA-N
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Description

4-acetyl-1H-pyrrole-2-carbohydrazide is a chemical compound with the CAS Number: 477858-84-7. It has a molecular weight of 167.17 and its IUPAC name is 4-acetyl-1H-pyrrole-2-carbohydrazide .


Molecular Structure Analysis

The molecular structure of 4-acetyl-1H-pyrrole-2-carbohydrazide is represented by the formula C7H9N3O2 . The InChI code for this compound is 1S/C7H9N3O2/c1-4(11)5-2-6(9-3-5)7(12)10-8/h2-3,9H,8H2,1H3,(H,10,12) .

Scientific Research Applications

Drug Discovery

4-acetyl-1H-pyrrole-2-carbohydrazide is a compound that has been identified as a valuable building block in drug discovery . The pyrrole moiety, in particular, is a fundamental component for many biologically active molecules due to its versatility, selectivity, and biocompatibility. These properties make it an essential tool for designing and developing new pharmaceuticals.

Material Science

In the field of material science, pyrrole derivatives, including 4-acetyl-1H-pyrrole-2-carbohydrazide, are utilized for their conductive properties . They are often used in the synthesis of conductive polymers, which have applications in creating anti-static coatings and electronic devices.

Catalysis

Pyrrole derivatives are known to be involved in catalysis, particularly in reactions that form new carbon-carbon or carbon-nitrogen bonds . This makes 4-acetyl-1H-pyrrole-2-carbohydrazide a candidate for use in catalytic processes that are essential in organic synthesis.

Antimicrobial Activity

Compounds with a pyrrole structure, such as 4-acetyl-1H-pyrrole-2-carbohydrazide, have shown potential in exhibiting antimicrobial activity . This opens up possibilities for their use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.

Anti-inflammatory Properties

The pyrrole ring is a common feature in molecules with anti-inflammatory properties . As such, 4-acetyl-1H-pyrrole-2-carbohydrazide may be researched for its potential use in treating inflammatory conditions.

Kinase Inhibition

Some pyrrole derivatives have been found to inhibit kinase activity, which is a crucial target in cancer therapy . The structure of 4-acetyl-1H-pyrrole-2-carbohydrazide could be explored for its potential as a kinase inhibitor, contributing to the development of new cancer treatments.

Safety and Hazards

The safety information available indicates that 4-acetyl-1H-pyrrole-2-carbohydrazide is associated with the GHS07 pictogram. The signal word for this compound is “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-acetyl-1H-pyrrole-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4(11)5-2-6(9-3-5)7(12)10-8/h2-3,9H,8H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYAAHSFYODHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-1H-pyrrole-2-carbohydrazide

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